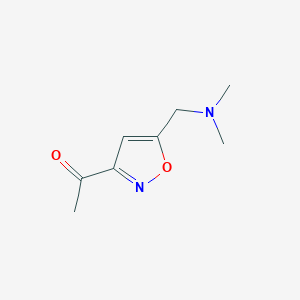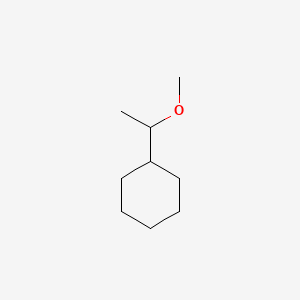
(1-Methoxyethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyethyl)cyclohexane is an organic compound with the molecular formula C9H18O. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a (1-methoxyethyl) group. This compound is characterized by its ether functional group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methoxyethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to its boiling point and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexanone or cyclohexanol, while reduction can produce cyclohexanol .
Scientific Research Applications
(1-Methoxyethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the behavior of ethers in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methoxyethyl)cyclohexane involves its interaction with specific molecular targets. The ether group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group instead of an ether group.
Cyclohexanone: Contains a carbonyl group instead of an ether group.
Methoxycyclohexane: Similar structure but with a methoxy group directly attached to the cyclohexane ring .
Uniqueness
(1-Methoxyethyl)cyclohexane is unique due to its specific ether functional group, which imparts distinct chemical properties compared to other cyclohexane derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
67810-86-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-methoxyethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-8(10-2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZNPFXBUKHUJVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


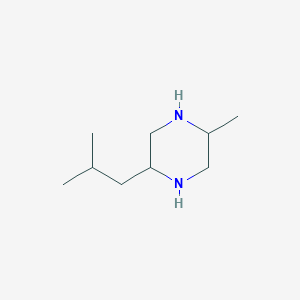
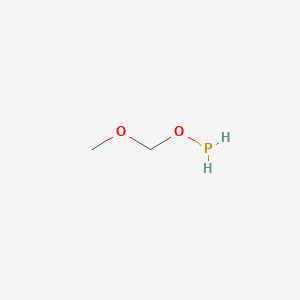

![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
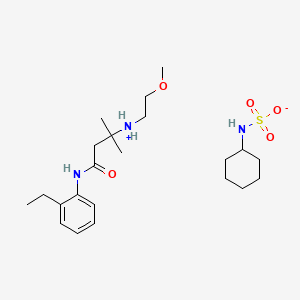
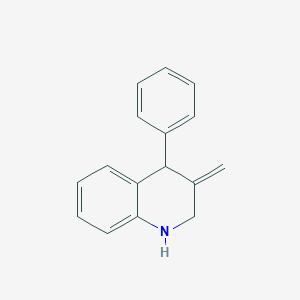
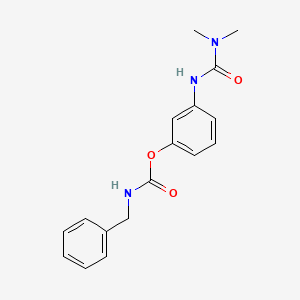
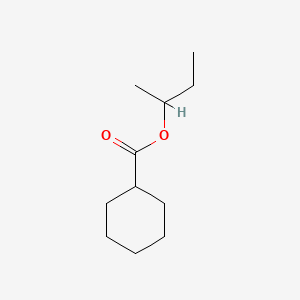
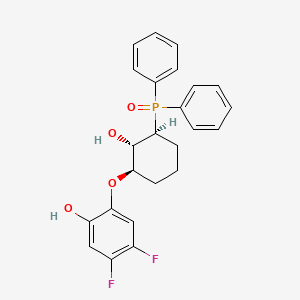

![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
